molecular formula C20H13ClF3NO5 B5169888 2-CHLORO-3-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

2-CHLORO-3-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

Cat. No.: B5169888
M. Wt: 439.8 g/mol
InChI Key: UTWHFNKIJLRAAI-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a phenoxy group attached to a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of safety and efficiency compared to traditional batch reactors . These processes can be optimized to achieve high yields and selectivity by controlling reaction parameters such as temperature, concentration, and flow rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and palladium catalysts for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted chromenone derivatives.

Scientific Research Applications

2-Chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with molecular targets and pathways. The trifluoromethyl group and nitro group play crucial roles in its biological activity by modulating the compound’s electronic properties and enhancing its binding affinity to specific targets . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its combination of functional groups and the chromenone core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3NO5/c21-15-8-13-11-3-1-2-4-12(11)19(26)30-17(13)9-18(15)29-16-6-5-10(25(27)28)7-14(16)20(22,23)24/h5-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWHFNKIJLRAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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